

Understanding P2Y2 Receptor Function: A Technical Guide to Utilizing PSB-1114

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Compound of Interest

Compound Name: PSB-1114 tetrasodium

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides, and the utility of PSB-1114, a potent and selective agonist, in elucidating its function. This document details the receptor's signaling pathways, presents quantitative data for PSB-1114, and offers detailed experimental protocols for key assays.

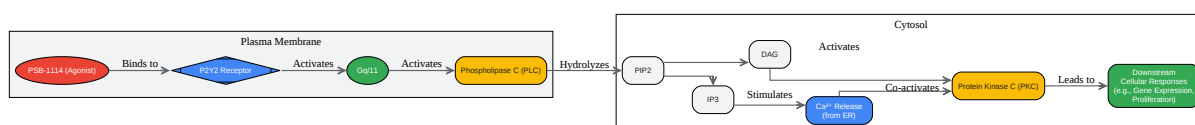
The P2Y2 receptor, activated by adenosine triphosphate (ATP) and uridine triphosphate (UTP), is widely expressed and plays a crucial role in a variety of physiological and pathological processes.^{[1][2]} These include inflammation, wound healing, cell migration, and cancer progression.^{[1][2][3]} Its diverse functions make it a compelling target for therapeutic intervention.^[1] PSB-1114 is a valuable pharmacological tool for investigating the specific roles of the P2Y2 receptor due to its high potency and selectivity.^{[4][5][6][7]}

P2Y2 Receptor Signaling Pathways

Upon activation by agonists such as ATP, UTP, or PSB-1114, the P2Y2 receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins. The primary signaling cascade involves the Gq/11 protein, which in turn activates phospholipase C (PLC).^{[1][8]} PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).^{[1][8]} IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), a key event in many cellular responses.^{[1][8]} DAG, along with elevated Ca²⁺ levels, activates

protein kinase C (PKC), which phosphorylates a multitude of downstream targets, influencing processes like gene expression and cell proliferation.[1][8]

Beyond the canonical Gq/11 pathway, the P2Y2 receptor can also couple to other G proteins, such as Go and G12/13, to regulate cytoskeletal dynamics and cell migration.[1] Activation of these pathways can lead to the activation of small GTPases like RhoA and Rac.[1]



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P2Y2 Receptor Canonical Signaling Pathway.

Quantitative Data for PSB-1114

PSB-1114 is characterized by its high potency as a P2Y2 receptor agonist and its significant selectivity over other P2Y receptor subtypes, particularly P2Y4 and P2Y6. This makes it an ideal tool for targeted studies of P2Y2 receptor function.

Parameter	Value	Receptor Subtype	Reference
EC50	134 nM	Human P2Y2	[4][6][9]
Selectivity	>50-fold vs. P2Y4	Human P2Y4	[6][9]
Selectivity	>50-fold vs. P2Y6	Human P2Y6	[6][9]
EC50	9.3 μ M	Human P2Y4	[6][9]
EC50	7.0 μ M	Human P2Y6	[6][9]

Experimental Protocols

Calcium Imaging Assay

This protocol outlines a method to measure intracellular calcium mobilization following P2Y2 receptor activation by PSB-1114 using a fluorescent calcium indicator.

1. Cell Culture and Plating:

- Culture cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells, HEK293 cells stably expressing P2Y2) in appropriate media.
- Seed cells onto 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the experiment.
- Incubate for 24-48 hours.

2. Dye Loading:

- Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM) according to the manufacturer's instructions. A common final concentration for Fluo-4 AM is 1-5 μM .
- Aspirate the culture medium from the wells and wash once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
- Add the dye-loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

3. Cell Washing:

- After incubation, gently aspirate the dye-loading buffer.
- Wash the cells 2-3 times with the physiological salt solution to remove extracellular dye.
- Add fresh physiological salt solution to each well.

4. Compound Preparation and Addition:

- Prepare a stock solution of PSB-1114 in an appropriate solvent (e.g., water).

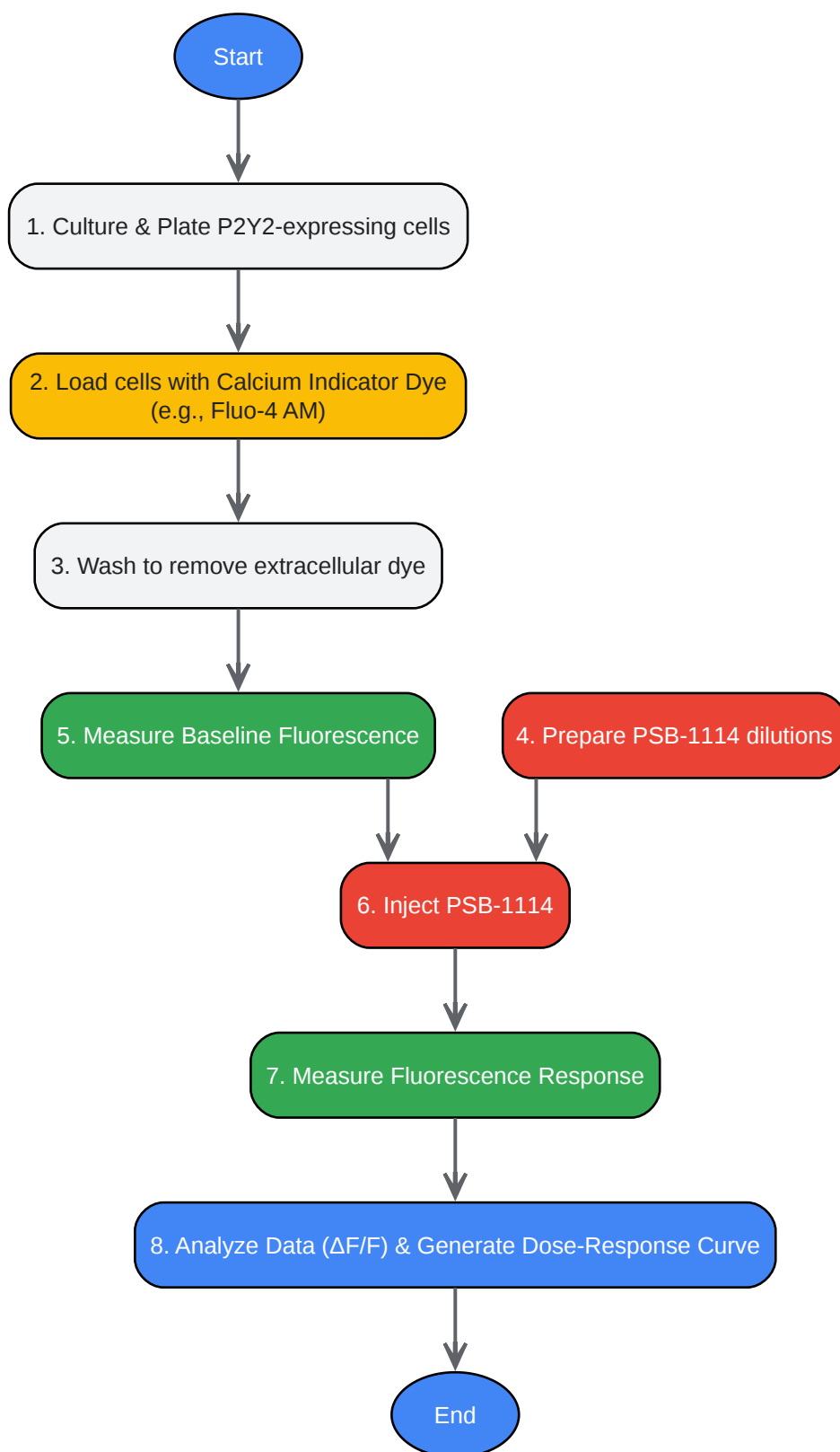
- Prepare serial dilutions of PSB-1114 in the physiological salt solution to achieve the desired final concentrations for generating a dose-response curve.

5. Fluorescence Measurement:

- Place the plate in a fluorescence plate reader equipped with an automated injection system.
- Set the excitation and emission wavelengths appropriate for the chosen calcium indicator (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
- Record a baseline fluorescence reading for a set period (e.g., 30-60 seconds).
- Inject the PSB-1114 solutions into the wells and continue recording the fluorescence signal for several minutes to capture the peak response and subsequent decline.

6. Data Analysis:

- The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
- Normalize the response to the baseline fluorescence ($\Delta F/F$).
- Plot the normalized fluorescence response against the logarithm of the PSB-1114 concentration to generate a dose-response curve and determine the EC50 value.



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Calcium Imaging Experimental Workflow.

Cell Migration (Chemotaxis) Assay

This protocol describes a transwell migration assay to assess the effect of P2Y2 receptor activation by PSB-1114 on cell chemotaxis.

1. Cell Culture and Serum Starvation:

- Culture cells known to express the P2Y2 receptor and exhibit migratory behavior (e.g., various cancer cell lines, endothelial cells).
- Once cells reach 70-80% confluency, serum-starve them for 12-24 hours in a serum-free medium to reduce basal migration.

2. Preparation of Transwell Inserts:

- Rehydrate the membranes of transwell inserts (e.g., 8 μ m pore size) by adding serum-free medium to the inside of the insert and the bottom of the well for at least 30 minutes at 37°C.

3. Cell Seeding:

- Harvest the serum-starved cells using a non-enzymatic cell dissociation solution.
- Resuspend the cells in serum-free medium and count them.
- Adjust the cell concentration to the desired density (e.g., 1×10^5 cells/mL).
- Remove the rehydration medium from the transwell inserts.
- Seed the cell suspension into the upper chamber of the transwell inserts.

4. Chemoattractant Addition:

- In the lower chamber of the transwell plate, add serum-free medium containing different concentrations of PSB-1114.
- Include a negative control (serum-free medium only) and a positive control (medium with a known chemoattractant like 10% FBS).

5. Incubation:

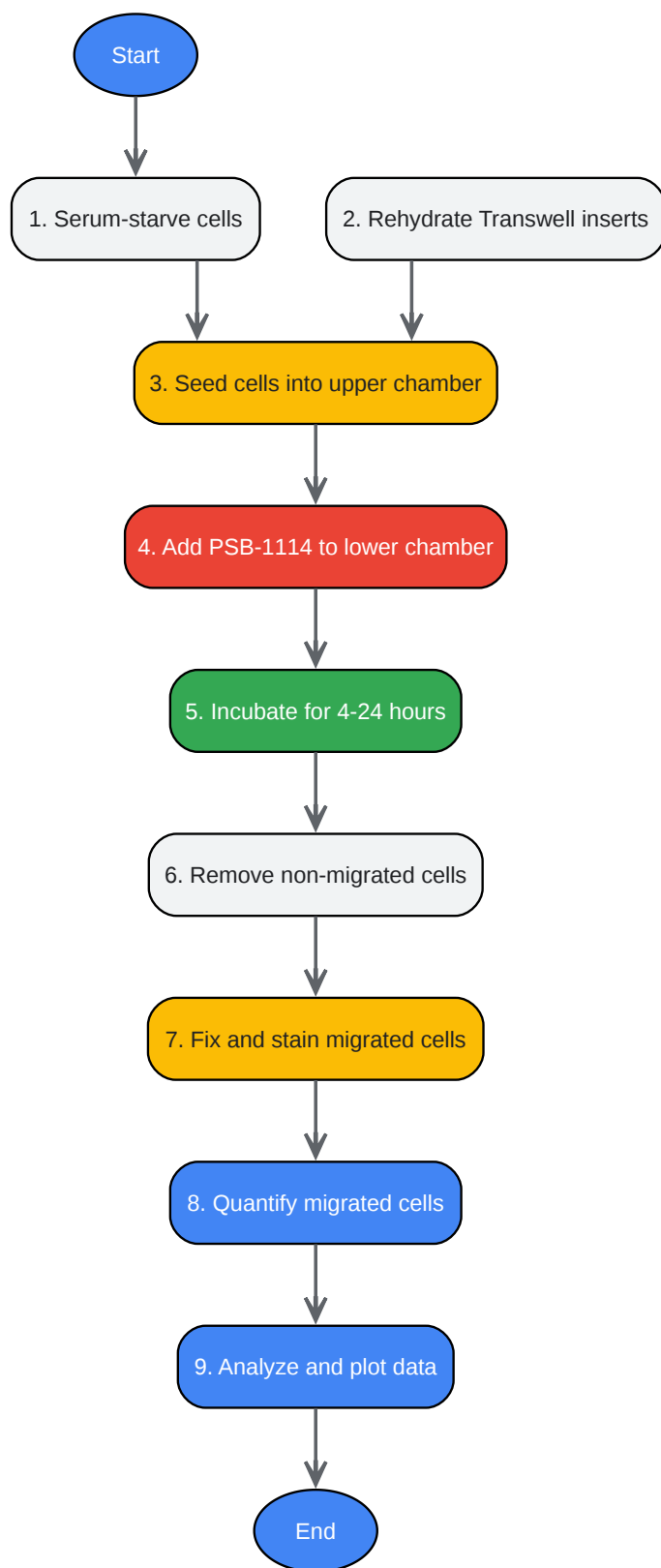
- Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (typically 4-24 hours, depending on the cell type).

6. Staining and Quantification:

- After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
- Fix the migrated cells on the lower surface of the membrane with a fixative solution (e.g., 4% paraformaldehyde) for 10-15 minutes.
- Stain the fixed cells with a staining solution (e.g., 0.1% Crystal Violet) for 15-20 minutes.
- Gently wash the inserts with water to remove excess stain.
- Allow the inserts to air dry.
- Visualize and count the migrated cells under a microscope. Alternatively, the stain can be eluted with a solvent (e.g., 10% acetic acid), and the absorbance can be measured using a plate reader.

7. Data Analysis:

- Quantify the number of migrated cells for each condition.
- Express the data as the mean number of migrated cells per field or as a percentage of the control.
- Plot the number of migrated cells against the PSB-1114 concentration.



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References

- 1. mdpi.com [mdpi.com]
- 2. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 3. researchgate.net [researchgate.net]
- 4. rndsystems.com [rndsystems.com]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
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